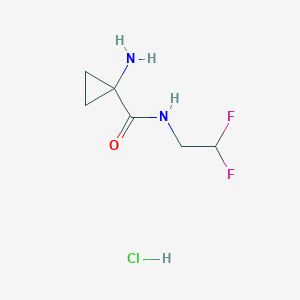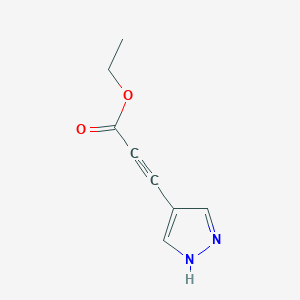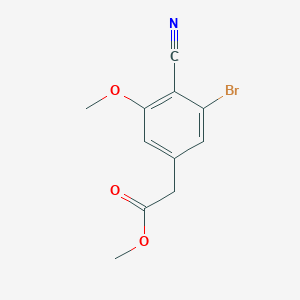
1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride, also known as 1-(2,2-difluoroethylcarbamoyl)cyclopropane hydrochloride (DFECPH) is an important organic compound used in a variety of laboratory and industrial applications. It is a white crystalline solid which is easily soluble in water and other polar solvents. It is a versatile compound which can be used in a number of different reactions, including esterifications, aminations, and cyclopropanation reactions.
Mécanisme D'action
DFECPH is a versatile compound which can be used in a variety of reactions. In the case of cyclopropanation reactions, DFECPH acts as a nucleophile, attacking the electrophilic carbon of the cyclopropane ring. This reaction results in the formation of a cyclopropyl-substituted carbamate, which can then be further reacted to produce a variety of products.
Biochemical and Physiological Effects
DFECPH has been studied for its potential biochemical and physiological effects in a variety of organisms. In humans, DFECPH has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, DFECPH has been shown to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
DFECPH is a versatile compound which is easily soluble in water and other polar solvents, making it suitable for use in a variety of laboratory experiments. Additionally, DFECPH is a relatively inexpensive compound, making it an attractive option for many laboratory experiments. However, DFECPH is also a relatively unstable compound, making it unsuitable for long-term storage or use in certain laboratory experiments.
Orientations Futures
The potential applications of DFECPH are numerous, and research into this compound is ongoing. Potential future directions for research include the use of DFECPH in the synthesis of novel pharmaceuticals and other biologically active compounds, the use of DFECPH in the synthesis of polymers and other polymeric materials, and the use of DFECPH in the preparation of catalysts and polymeric coatings. Additionally, research into the biochemical and physiological effects of DFECPH in various organisms is ongoing, and further research into this area may yield new insights into the potential uses of DFECPH.
Applications De Recherche Scientifique
DFECPH is used in a variety of scientific research applications, most notably in the synthesis of pharmaceuticals and other biologically active compounds. It is also used in the synthesis of polymers, in the preparation of catalysts, and in the synthesis of polymeric materials. Additionally, DFECPH has been used in the synthesis of metal-containing polymers, in the preparation of polymeric membranes, and in the preparation of polymeric coatings.
Propriétés
IUPAC Name |
1-amino-N-(2,2-difluoroethyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-4(8)3-10-5(11)6(9)1-2-6;/h4H,1-3,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRFZONYKAMDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride | |
CAS RN |
1613690-22-4 | |
| Record name | Cyclopropanecarboxamide, 1-amino-N-(2,2-difluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613690-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)





![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)






